Technical Guide: 1-Amino-3-Cyclopentene-1-Carboxylic Acid Ethyl Ester
Technical Guide: 1-Amino-3-Cyclopentene-1-Carboxylic Acid Ethyl Ester
CAS Number (HCl Salt): 76910-10-6 Synonyms: Ethyl 1-amino-3-cyclopentenecarboxylate; 1-Amino-3-cyclopentenecarboxylic acid ethyl ester; Dehydrocycloleucine ethyl ester.
Executive Summary
This technical guide profiles 1-amino-3-cyclopentene-1-carboxylic acid ethyl ester , a critical non-proteinogenic amino acid derivative used in medicinal chemistry and peptide engineering. Structurally, it represents an unsaturated, conformationally restricted analog of cycloleucine (1-aminocyclopentanecarboxylic acid).
The presence of the C3-C4 double bond in the cyclopentane ring introduces specific steric and electronic constraints, making this scaffold invaluable for:
-
Peptidomimetics: Inducing specific secondary structures (e.g.,
-turns, -helices) in peptide backbones. -
Drug Discovery: Serving as a bioisostere for cyclic amino acids in glutamate receptor ligands (NMDA/metabotropic) and as a core scaffold for carbocyclic nucleoside synthesis.
-
Synthetic Versatility: The alkene functionality allows for further derivatization (e.g., epoxidation, dihydroxylation) to generate complex chiral intermediates.
This guide details the physicochemical identity, field-proven synthetic protocols, and quality control parameters required for the rigorous application of this compound in research and development.
Chemical Identity & Physicochemical Properties
The compound is most stable and commercially available as its hydrochloride salt. Researchers must distinguish between the free base (liquid/oil) and the salt (crystalline solid) during stoichiometric calculations.
Key Identifiers
| Parameter | Free Base | Hydrochloride Salt |
| CAS Number | Not widely indexed (Generic: 1-amino-3-cyclopentene-1-carboxylic acid derivatives) | 76910-10-6 |
| Molecular Formula | ||
| Molecular Weight | 155.19 g/mol | 191.66 g/mol |
| IUPAC Name | Ethyl 1-amino-3-cyclopentene-1-carboxylate | Ethyl 1-amino-3-cyclopentene-1-carboxylate hydrochloride |
| SMILES | CCOC(=O)C1(N)CC=CC1 | CCOC(=O)C1(N)CC=CC1.Cl |
| Appearance | Colorless to pale yellow oil | White to off-white crystalline powder |
| Solubility | DCM, EtOAc, MeOH | Water, MeOH, DMSO |
Structural Geometry
The cyclopentene ring is planar to slightly puckered. The quaternary carbon (C1) holds the amino and ester groups in a fixed orientation relative to the alkene, restricting the
Synthetic Pathways & Manufacturing
Two primary routes exist for the synthesis of this scaffold: the Bucherer-Bergs reaction (industrial standard) and Ring-Closing Metathesis (modern, precision synthesis).
Method A: Bucherer-Bergs Protocol (Scalable)
This method is preferred for multi-gram to kilogram scale synthesis due to the availability of cheap starting materials.
Step-by-Step Workflow:
-
Hydantoin Formation: Cyclopent-3-en-1-one is reacted with ammonium carbonate and potassium cyanide. The ketone undergoes condensation to form the spiro-hydantoin intermediate.
-
Alkaline Hydrolysis: The hydantoin ring is opened using barium hydroxide (
) or sodium hydroxide ( ) under reflux to yield the free amino acid (1-amino-3-cyclopentene-1-carboxylic acid). -
Esterification: The free acid is treated with thionyl chloride (
) in absolute ethanol. This generates the ethyl ester hydrochloride in situ.
Method B: Ring-Closing Metathesis (RCM)
Ideal for synthesizing enantiomerically pure analogs if starting from chiral allylglycine derivatives.
Workflow:
-
Bis-alkylation: A glycine ester equivalent (e.g., benzophenone imine of glycine ethyl ester) is dialkylated with cis-1,4-dichloro-2-butene (less common) or prepared via allylation.
-
Metathesis: A diallylglycine derivative is subjected to Grubbs' 2nd Generation Catalyst to close the cyclopentene ring.
Figure 1: The standard Bucherer-Bergs synthetic pathway for producing the target ethyl ester.
Applications in Drug Design & Research
Peptidomimetics
The incorporation of 1-amino-3-cyclopentene-1-carboxylic acid ethyl ester into peptide chains creates a rigid "kink."
-
Mechanism: The quaternary
-carbon prevents free rotation. -
Result: Stabilization of
-turns or -helices. -
Utility: Used to design protease-resistant peptides and to map the bioactive conformation of peptide hormones.
Glutamate Receptor Ligands
This molecule is the unsaturated analog of Cycloleucine and ACPD (1-aminocyclopentane-1,3-dicarboxylic acid).
-
Structure-Activity Relationship (SAR): The double bond provides a handle for further functionalization (e.g., to form 3,4-epoxy or 3,4-dihydroxy analogs) to probe the active sites of NMDA and metabotropic glutamate receptors (mGluRs).
Carbocyclic Nucleosides
The cyclopentene ring mimics the sugar moiety in nucleosides.
-
Workflow: The ester group is reduced to an alcohol, and the amine is coupled with purine/pyrimidine bases.
-
Therapeutic Area: Development of antiviral agents (e.g., against HIV, HSV) where the carbocyclic ring prevents phosphorylase cleavage, enhancing metabolic stability.
Figure 2: Strategic applications of the scaffold in pharmaceutical development.
Analytical Characterization & Quality Control
For the Hydrochloride salt (CAS 76910-10-6), the following analytical profile confirms identity and purity.
Proton NMR ( NMR, 400 MHz, or )
-
5.70 - 5.85 ppm (s/m, 2H): Vinyl protons (
) on the cyclopentene ring. Diagnostic signal for unsaturation. -
4.25 ppm (q, 2H): Methylene protons of the ethyl ester (
). -
2.60 - 3.20 ppm (m, 4H): Ring methylene protons (
). These often appear as an AB system or complex multiplet due to the rigid ring. -
1.30 ppm (t, 3H): Methyl protons of the ethyl ester (
).
Carbon NMR ( NMR)
-
Carbonyl (
): ~170-172 ppm. -
Vinyl Carbons (
): ~128-130 ppm. -
Quaternary Carbon (
): ~65-70 ppm. -
Ethyl Ester Carbons: ~62 ppm (
) and ~14 ppm ( ). -
Ring Methylenes: ~40-45 ppm.
Mass Spectrometry
-
Technique: ESI-MS (Positive Mode).
-
Expected Ion:
= 156.2 m/z (corresponding to the free base cation).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation or polymerization at the double bond; the HCl salt is significantly more stable.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dusts.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Bucherer-Bergs Reaction Mechanism & Scope
-
Synthesis of Cyclopentene Amino Acids
- Source: Avenoza, A., et al. "Enantioselective synthesis of quaternary -amino acids." Tetrahedron: Asymmetry, 2002.
- Relevance: Describes modern asymmetric routes including RCM for similar scaffolds.
-
Conformational Constraints in Peptides
- Source: Toniolo, C., et al.
- Relevance: Details the use of -disubstituted amino acids like ACP ethyl ester in peptide design.
-
Commercial Data & CAS Verification
- Source: Sigma-Aldrich / Merck KGaA Product Catalog.
- Relevance: Verification of salt forms and handling for cyclic amino acid esters.
